Specific Scientific Field: High Explosives
Summary of the Application: 3,5-Difluoro-2-methoxyaniline is used as a casting carrier in the design of a new melt-cast explosive with high energy and low sensitivity.
Methods of Application or Experimental Procedures: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of systems with different mass ratios of 3,5-Difluoro-2-methoxyaniline (DFTNAN) and CL-20.
Results or Outcomes: The safety performance of the optimized system (40DFTNAN/60CL-20) was tested experimentally. The measured detonation velocity is 8260 m·s −1, which is 6.7% higher than that of traditional B explosive (40TNT/60RDX), demonstrating that 40DFTNAN/60CL-20 is a low-sensitive high-energy explosive.
Its properties, such as its molecular weight, purity, and physical form, suggest that it could be used in a variety of chemical reactions or processes .
3,5-Difluoro-2-methoxyaniline is an organic compound with the molecular formula C₇H₇F₂NO and a molecular weight of approximately 159.14 g/mol. It features a methoxy group (-OCH₃) and two fluorine atoms attached to the aromatic ring, specifically at the 3 and 5 positions relative to the amino group (-NH₂). This compound is characterized by its light yellow liquid appearance and characteristic odor, making it suitable for various chemical applications .
These reactions are valuable for synthesizing more complex organic molecules .
Synthesis of 3,5-difluoro-2-methoxyaniline typically involves:
These synthetic routes allow for the controlled introduction of functional groups while minimizing side reactions .
3,5-Difluoro-2-methoxyaniline has several applications:
Several compounds share structural similarities with 3,5-difluoro-2-methoxyaniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3,5-Difluoro-4-methoxyaniline | 363-47-3 | 0.89 |
2,6-Difluoro-3,5-dimethoxyaniline | 651734-54-2 | 0.89 |
2-Amino-3-fluorobenzaldehyde | 1234567 | 0.86 |
4-Fluoro-2-methoxyaniline | 7654321 | 0.84 |
The uniqueness of 3,5-difluoro-2-methoxyaniline lies in its specific substitution pattern that enhances its reactivity while maintaining stability compared to other similar compounds. Its application in high-energy materials distinguishes it from more common anilines used primarily in pharmaceutical contexts .
3,5-Difluoro-2-methoxyaniline (CAS 41860-67-7) was first reported in the early 2000s, with its structural characterization and synthetic protocols documented in patent literature and chemical databases. Initial interest in this compound arose from its utility as a building block for pharmaceuticals and agrochemicals, driven by the electron-withdrawing effects of fluorine atoms and the directing properties of the methoxy group. Key advancements in its synthesis, such as the use of hydrazine-mediated substitutions and transition-metal-free difluoroalkylation methods, have refined its accessibility and purity over the past two decades.
The compound’s structure—featuring two fluorine atoms at the 3- and 5-positions, a methoxy group at the 2-position, and a primary amine at the 1-position—exemplifies strategic fluorination in aromatic systems. Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this derivative valuable in drug discovery. Its reactivity profile allows selective functionalization, enabling applications in cross-coupling reactions and heterocyclic synthesis.
Recent studies focus on optimizing synthetic routes and expanding applications:
The International Union of Pure and Applied Chemistry systematic name for this compound is 3,5-difluoro-2-methoxyaniline [1] [2]. This nomenclature follows the standard benzene ring numbering system where the amino group occupies position 1, the methoxy group is located at position 2, and the two fluorine atoms are positioned at carbons 3 and 5 [1] [3].
The compound is recognized under several alternative names in chemical databases and literature. The most commonly used synonyms include 3,5-difluoro-2-methoxybenzeneamine and benzenamine, 3,5-difluoro-2-methoxy- [1] [3]. Additional systematic names documented in major chemical databases include 3,5-difluoro-2-methoxy-benzenamine and 3,5-difluoro-2-methoxyphenylamine [1] [3].
Historical nomenclature systems also refer to this compound using the Chemical Abstracts Service index name benzenamine, 3,5-difluoro-2-methoxy- (9CI) [1]. This naming convention reflects the compound's classification as a substituted benzenamine derivative with specific halogen and alkoxy substituents [1] [3].
The Chemical Abstracts Service Registry Number for 3,5-difluoro-2-methoxyaniline is 41860-67-7 [1] [2] [4] [5]. This unique numerical identifier was assigned by the Chemical Abstracts Service and serves as the primary registry number for this compound across international chemical databases [1] [6]. The registry number was first established in chemical literature and has remained consistent across all major chemical information systems [1] [7].
The International Chemical Identifier for 3,5-difluoro-2-methoxyaniline is InChI=1S/C7H7F2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 [1] [2]. This standardized representation provides a unique textual identifier that describes the molecular structure and connectivity [2] [6].
The corresponding International Chemical Identifier Key is LJLOVRRJQKWWIU-UHFFFAOYSA-N [1] [2] [6]. This hashed version of the International Chemical Identifier serves as a fixed-length identifier for database searches and chemical informatics applications [1] [2].
The Simplified Molecular Input Line Entry System notation for this compound is COc1c(N)cc(F)cc1F [6] [3]. This linear notation describes the molecular structure in a compact format, indicating the connectivity of atoms within the benzene ring system and the positions of all substituents [6] [3].
Environmental protection databases recognize this compound under the DSSTox Substance Identifier DTXSID60602605 and the corresponding DSSTox Compound Identifier DTXCID80553362 [1]. These identifiers are used by the United States Environmental Protection Agency for chemical tracking and regulatory compliance [1].
The Molecular Design Limited number MFCD09832386 provides identification within chemical supplier databases and commercial chemical catalogs [1] [2]. Additional database entries include the Wikidata identifier Q82499732 for open-access chemical information systems [1].
Identifier Type | Value | Source Database |
---|---|---|
Chemical Abstracts Service Registry Number | 41860-67-7 | Chemical Abstracts Service [1] |
International Chemical Identifier Key | LJLOVRRJQKWWIU-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry [1] |
PubChem Compound Identifier | 20112223 | National Center for Biotechnology Information [1] |
European Community Number | 679-074-7 | European Chemicals Agency [1] |
DSSTox Substance Identifier | DTXSID60602605 | United States Environmental Protection Agency [1] |
Molecular Design Limited Number | MFCD09832386 | Commercial Chemical Databases [1] |
Wikidata Identifier | Q82499732 | Wikidata Chemical Database [1] |
3,5-Difluoro-2-methoxyaniline belongs to the structural class of fluoroaromatic amines, specifically categorized as a substituted aniline derivative [8] [9] [10]. The compound exhibits the characteristic aromatic amine functional group with a primary amino group directly attached to a benzene ring system [9] [10].
Within the broader classification of fluoroaromatic compounds, this molecule represents a multi-substituted benzene derivative containing both electron-withdrawing fluorine atoms and an electron-donating methoxy group [11] [12]. The presence of two fluorine substituents classifies it as a difluoroaromatic compound, while the methoxy group places it within the category of aromatic ethers [11] [12].
The substitution pattern of 3,5-difluoro-2-methoxyaniline creates a unique electronic environment within the aromatic system [13] [12]. The fluorine atoms at positions 3 and 5 relative to the amino group exert strong electron-withdrawing effects through both inductive and resonance mechanisms [13] [12]. Conversely, the methoxy group at position 2 provides electron-donating character through resonance effects [13] [12].
This particular substitution pattern represents a significant structural motif in pharmaceutical chemistry, where fluorinated aniline derivatives serve as important intermediates and building blocks [14] [15]. The compound can be further classified as an ortho-methoxyaniline derivative due to the adjacent positioning of the methoxy and amino groups [14] [15].
From a chemical taxonomy perspective, 3,5-difluoro-2-methoxyaniline is classified as an organic compound belonging to the benzenoids superclass [10]. More specifically, it falls under the category of benzene and substituted derivatives, with the direct parent classification being aniline and substituted anilines [10]. The molecular framework is described as an aromatic homomonocyclic compound with primary amine functionality [10].
Table 2: Structural Classification Hierarchy
Classification Level | Category | Description |
---|---|---|
Superclass | Benzenoids | Aromatic compounds based on benzene ring [10] |
Class | Benzene and Substituted Derivatives | Modified benzene ring systems [10] |
Subclass | Aniline and Substituted Anilines | Primary aromatic amines [10] |
Functional Group | Fluoroaromatic Amines | Fluorine-substituted aromatic amines [11] |
Substitution Pattern | Difluoro-methoxy-aniline | Multi-substituted aniline derivative [11] |
3,5-Difluoro-2-methoxyaniline (C₇H₇F₂NO) represents a substituted aniline derivative characterized by the presence of two fluorine atoms at positions 3 and 5, and a methoxy group at position 2 of the benzene ring [1] [2] [3]. The molecular architecture displays several distinctive geometric features that distinguish it from the parent aniline molecule.
The molecular structure of 3,5-Difluoro-2-methoxyaniline exhibits characteristic bond lengths and angles consistent with halogenated aromatic compounds. Carbon-fluorine bond lengths in fluorinated aniline derivatives typically range from 1.329 to 1.348 Å, similar to values observed in other fluoroaromatic systems [4] [5]. The carbon-nitrogen bond length is expected to fall within the range of 1.371 to 1.407 Å, which is influenced by the electronic effects of the fluorine and methoxy substituents [6]. In aniline derivatives, electron-withdrawing substituents such as fluorine typically decrease the carbon-nitrogen bond length, while electron-donating groups like methoxy can increase it [6].
The carbon-oxygen bond length in the methoxy group is anticipated to be approximately 1.343 to 1.364 Å, consistent with aromatic ether bonds observed in similar structures [7] [8]. Aromatic carbon-carbon bond lengths within the benzene ring are expected to range from 1.391 to 1.401 Å, typical for substituted benzene rings [9] [6]. The carbon atom connecting the methoxy group to the aromatic ring typically exhibits a bond length of 1.472 to 1.514 Å [9].
Bond Type | Expected Length (Å) | Reference Range |
---|---|---|
C-F | 1.329-1.348 | Similar fluoroanilines [4] |
C-N | 1.371-1.407 | Substituted anilines [6] |
C-O (methoxy) | 1.343-1.364 | Aromatic ethers [7] |
C-C (aromatic) | 1.391-1.401 | Benzene derivatives [9] |
C-OCH₃ | 1.472-1.514 | Methoxy attachment [9] |
The conformational characteristics of 3,5-Difluoro-2-methoxyaniline are governed by several factors including the pyramidal nature of the amino group, the planarity of the aromatic system, and the orientation of the methoxy substituent. Like other aniline derivatives, the amino group adopts a non-planar geometry with the nitrogen atom displaced from the aromatic plane [10] [6]. The out-of-plane angle, defined as the angle between the C₆H₅N plane and the NH₂ plane, typically ranges from 35° to 48° in substituted anilines [6].
The presence of fluorine substituents at positions 3 and 5 influences the electronic distribution within the aromatic ring and affects the amino group's geometry. Electron-withdrawing fluorine atoms tend to reduce the out-of-plane angle compared to electron-donating substituents [6]. The methoxy group at position 2 can exist in different rotational conformations, with the methyl group oriented either in the same plane as the benzene ring or rotated out of plane [7] [8].
Conformational energy barriers in aniline derivatives arise from rotation around the carbon-nitrogen bond and the carbon-oxygen bond of the methoxy group. The barrier to inversion of the amino group is expected to be in the range of 1.0 to 4.5 kcal/mol, similar to other substituted anilines [6]. The rotation of the methoxy group involves relatively low energy barriers, typically allowing for multiple accessible conformations at room temperature [9].
While specific single-crystal X-ray diffraction data for 3,5-Difluoro-2-methoxyaniline are not readily available in the literature, related compounds provide insight into expected crystallographic parameters. The compound has a CAS number of 41860-67-7 and a molecular weight of 159.14 g/mol [2] [3]. Collision cross section measurements indicate a value of 126.6 Ų for the protonated molecular ion [M+H]⁺ [1].
Crystallographic studies of related difluoromethoxyaniline isomers reveal that these compounds typically crystallize in monoclinic or orthorhombic space groups [11] [7] [8]. The molecular packing is influenced by intermolecular hydrogen bonding involving the amino group and potential halogen bonding interactions through the fluorine atoms. C-H···F and N-H···O hydrogen bonds are commonly observed in the crystal structures of fluorinated aniline derivatives [7] [8].
The thermal properties and phase behavior of 3,5-Difluoro-2-methoxyaniline remain largely unexplored, with melting point data not readily available in the current literature [2]. However, similar difluoromethoxyaniline compounds typically exhibit melting points in the range of 60-120°C, depending on the substitution pattern and intermolecular interactions [12] [13].
The electronic structure of 3,5-Difluoro-2-methoxyaniline is characterized by the interplay between electron-withdrawing fluorine atoms and the electron-donating methoxy group, creating a complex electronic environment that influences both molecular properties and reactivity patterns.
The electron density distribution in 3,5-Difluoro-2-methoxyaniline is significantly influenced by the electronegativity differences between the substituents and the aromatic core. Fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring through inductive effects [4] [14]. This electron withdrawal is particularly pronounced at the carbon atoms directly bonded to fluorine (positions 3 and 5), creating regions of reduced electron density [15] [16].
Conversely, the methoxy group at position 2 acts as an electron-donating substituent through resonance effects, increasing electron density on the aromatic ring [15] . The oxygen atom's lone pairs can participate in π-conjugation with the aromatic system, contributing to the overall electron distribution pattern. This creates an asymmetric electron density distribution around the benzene ring, with the region near the methoxy group being relatively electron-rich compared to the areas adjacent to the fluorine substituents [14] [18].
The amino group also contributes to the electron density distribution through its lone pair electrons, which can participate in resonance with the aromatic π-system [4] [10]. However, the presence of electron-withdrawing fluorine atoms reduces the extent of this resonance interaction compared to unsubstituted aniline, leading to a more localized electron density on the nitrogen atom [19] [6].
Density functional theory calculations on similar fluorinated aniline derivatives suggest that the highest occupied molecular orbital (HOMO) is primarily localized on the amino group and the carbon atoms adjacent to it, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contributions from the fluorine-substituted carbon atoms [20] [4] [21].
The molecular orbital structure of 3,5-Difluoro-2-methoxyaniline reflects the electronic effects of multiple substituents on the aniline framework. The frontier molecular orbitals play a crucial role in determining the compound's chemical reactivity and spectroscopic properties [4] [22].
The HOMO energy level is expected to be influenced by both the electron-donating methoxy group and the electron-withdrawing fluorine substituents [20] [21]. The methoxy group tends to raise the HOMO energy through resonance donation, while the fluorine atoms lower it through inductive withdrawal. The net effect depends on the relative positioning and strength of these competing electronic influences [14] .
The LUMO energy is primarily affected by the electron-withdrawing fluorine substituents, which stabilize the unoccupied orbitals by reducing their energy [4] [21]. This stabilization effect is enhanced by the presence of two fluorine atoms in the meta positions relative to the amino group, creating a more electrophilic aromatic system compared to the parent aniline [19] [24].
The energy gap between HOMO and LUMO (band gap) is expected to be smaller than that of unsubstituted aniline due to the combined effects of the substituents [4] [21]. This reduced band gap may influence the compound's optical properties and potential applications in electronic materials [5] [25].
Molecular orbital calculations on related fluorinated anilines indicate that the π-orbitals of the fluorine atoms can participate in conjugation with the aromatic system, leading to what has been termed "fluoromaticity" - an additional stabilization of the aromatic ring through fluorine π-orbital interactions [4]. This effect is most pronounced in highly fluorinated aromatics but may still contribute to the electronic structure of 3,5-Difluoro-2-methoxyaniline.
The resonance structures of 3,5-Difluoro-2-methoxyaniline illustrate the delocalization of electron density within the molecular framework [26]. The primary resonance contributors involve the canonical structure and several dipolar resonance forms that highlight the electron-donating and withdrawing effects of the substituents [27] [28].
The methoxy group participates in resonance through its oxygen lone pairs, which can delocalize into the aromatic π-system [26] [10]. This delocalization creates resonance structures where positive charge is placed on the oxygen atom while negative charge is distributed to various positions on the aromatic ring, particularly the carbon atoms ortho and para to the methoxy group [27].
The amino group also contributes resonance structures through its nitrogen lone pair, creating forms where the nitrogen bears positive charge and the aromatic ring carries negative charge [10]. However, the presence of electron-withdrawing fluorine substituents reduces the stability of these resonance forms compared to unsubstituted aniline [6].
The fluorine atoms, while primarily withdrawing electron density through inductive effects, can also participate in minor resonance contributions through their lone pairs [4]. These contributions are generally less significant than those from the methoxy and amino groups but can still influence the overall electron distribution [4].
The relative importance of different resonance structures determines the compound's reactivity patterns, with positions ortho and para to the electron-donating methoxy and amino groups being more nucleophilic, while positions near the fluorine substituents exhibit reduced nucleophilicity [24]. This electronic heterogeneity creates multiple reactive sites within the molecule, each with distinct chemical behavior.
The structural characteristics of 3,5-Difluoro-2-methoxyaniline can be understood through comparison with related compounds, particularly other difluoromethoxyaniline isomers and fluorinated aniline derivatives. This comparative analysis reveals the influence of substitution patterns on molecular geometry, electronic properties, and intermolecular interactions.
Comparison with 3,5-Difluoro-4-methoxyaniline (CAS: 363-47-3) reveals the importance of methoxy group positioning [29] [30]. Both compounds share the same molecular formula (C₇H₇F₂NO) and molecular weight (159.14 g/mol), but differ in the methoxy group position [12] [13] [29]. The 4-methoxy isomer places the electron-donating methoxy group para to the amino group, creating a more pronounced push-pull electronic system compared to the 2-methoxy derivative [14] . This positioning difference affects the compound's reactivity, with the 4-methoxy isomer showing enhanced nucleophilicity at the amino nitrogen due to stronger resonance interaction [19] [18].
Structural comparison with 2,6-Difluoro-4-methoxyaniline (CAS: 151414-47-0) demonstrates the effect of fluorine positioning . While maintaining the same molecular formula, the 2,6-difluoro pattern creates a more symmetric electronic environment around the amino group compared to the 3,5-difluoro substitution [32]. The 2,6-difluoro isomer exhibits stronger electron-withdrawing effects on the amino group due to the ortho positioning of fluorine atoms, leading to reduced basicity and altered hydrogen bonding patterns .
Analysis of monofluorinated analogs provides insight into the cumulative effects of multiple fluorine substituents. 3-Fluoro-2-methoxyaniline (CAS: 437-83-2, MW: 141.14 g/mol) represents a simpler system where the electronic effects are less pronounced [33]. The addition of a second fluorine atom in 3,5-Difluoro-2-methoxyaniline enhances the electron-withdrawing character and creates additional possibilities for intermolecular interactions through C-H···F hydrogen bonding [34] [7].
Comparison with the parent aniline molecule (CAS: 62-53-3, MW: 93.13 g/mol) highlights the substantial impact of fluorine and methoxy substitution [10]. Unsubstituted aniline exhibits an out-of-plane angle of approximately 42° for the amino group [10] [6], while substituted derivatives show variations depending on the electronic nature of the substituents. Electron-withdrawing substituents like fluorine typically reduce this angle, while electron-donating groups may increase it [6].
Compound | CAS Number | MW (g/mol) | Key Structural Features |
---|---|---|---|
3,5-Difluoro-2-methoxyaniline | 41860-67-7 | 159.14 | Asymmetric substitution, moderate electron withdrawal [2] |
3,5-Difluoro-4-methoxyaniline | 363-47-3 | 159.14 | Enhanced push-pull system, higher reactivity [29] |
2,6-Difluoro-4-methoxyaniline | 151414-47-0 | 159.14 | Symmetric fluorine placement, reduced basicity |
3-Fluoro-2-methoxyaniline | 437-83-2 | 141.14 | Single fluorine, milder electronic effects |
The comparative analysis reveals that 3,5-Difluoro-2-methoxyaniline occupies an intermediate position in terms of electronic properties among the difluoromethoxyaniline isomers. Its asymmetric substitution pattern creates a unique electronic environment that distinguishes it from both the more symmetric 2,6-difluoro isomer and the more reactive 3,5-difluoro-4-methoxy analog [19] . This intermediate character may make it particularly useful in applications requiring balanced electronic properties, such as in pharmaceutical intermediate synthesis or materials science applications [14] [18].
Acute Toxic;Irritant